Clerosterol glucoside
Overview
Description
Clerosterol glucoside, also known as Clerosterol 3-O-β-D-glucopyranoside, is a naturally occurring plant compound. It is a sterol compound that contains a glucoside group and a Clerosterol group in its chemical structure. This compound is known for its antioxidant and anti-inflammatory properties, making it valuable in various medicinal and cosmetic applications .
Mechanism of Action
Target of Action
Clerosterol glucoside is a sterol lipid molecule that has been found to exert its cytotoxic effect in A2058 human melanoma cells . The primary targets of this compound are caspases , which are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation.
Mode of Action
This compound interacts with its targets, the caspases, to induce apoptosis in A2058 human melanoma cells . Apoptosis is a form of programmed cell death that occurs in multicellular organisms, which is a process that is necessary for maintaining tissue homeostasis. The interaction of this compound with caspases leads to caspase-dependent apoptosis , which is a form of cell death in which a programmed sequence of events leads to the elimination of cells without releasing harmful substances into the surrounding area.
Biochemical Pathways
It is known that the compound can modify drug transport . This compound has been shown to decrease cisplatin uptake in BRL cells mainly through increasing Mrp2 gene expression . It also decreased the uptake of colchicine in HEK 293 cells by increasing both Pgp and Mrp1 activity . Further study showed this compound increased OCT2 activity in HEK293-Pgp cells by increasing OCT2 protein and mRNA .
Pharmacokinetics
It is known that the compound is a sterol lipid molecule , which suggests that it may be lipophilic and could be absorbed in the body through passive diffusion. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The primary result of this compound’s action is the induction of apoptosis in A2058 human melanoma cells . This leads to the death of these cells, which could potentially be beneficial in the treatment of melanoma. This compound may work against cancer multidrug resistance by inhibiting Pgp activity .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. While specific studies on this compound are lacking, it is known that factors such as pH, temperature, and the presence of other compounds can affect the action of similar compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: Clerosterol glucoside can be synthesized through enzymatic glycosylation, where Clerosterol is glycosylated using specific glycosyltransferase enzymes. This method is preferred due to its specificity and efficiency .
Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources. The extraction process typically includes solvent extraction followed by purification using chromatographic techniques such as high-performance liquid chromatography (HPLC). Supercritical fluid extraction is also employed for its efficiency and environmental benefits .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its biological activity.
Substitution: Substitution reactions involving the glucoside moiety can produce different glycosylated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Glycosylation reactions often use glycosyl donors like UDP-glucose in the presence of glycosyltransferase enzymes.
Major Products:
- Oxidized derivatives of this compound.
- Reduced forms of this compound.
- Various glycosylated derivatives depending on the substitution reactions .
Scientific Research Applications
Clerosterol glucoside has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Stigmasterol glucoside
- Daucosterol
- Sitoindoside I
- Ikshusterol 3-O-glucoside
- Alpha-Spinasterol glucoside
Comparison: Clerosterol glucoside is unique due to its specific sterol structure and the presence of a glucoside group, which imparts distinct biological activities. Compared to similar compounds, it has shown superior antioxidant and anti-inflammatory properties, making it particularly valuable in medicinal and cosmetic applications .
Biological Activity
Clerosterol glucoside, a glycosylated sterol, has garnered attention for its potential biological activities and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and implications for health.
Chemical Structure and Biosynthesis
This compound is characterized by the attachment of a glucose moiety to clerosterol, a sterol found in various plant sources. The biosynthesis of this compound involves the enzymatic action of glucosyltransferases, which facilitate the transfer of glucose from UDP-glucose to clerosterol. Understanding the biosynthetic pathways is crucial for exploring its biological functions and potential therapeutic roles.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Interaction : this compound interacts with cell membranes, influencing membrane fluidity and stability. This interaction is vital for maintaining cellular integrity and function.
- Signal Transduction Pathways : Studies have shown that this compound can modulate various signaling pathways, including those involving protein kinase B (Akt). Activation of Akt has been linked to cytoprotection against stress-induced cell death .
- Inflammatory Response Modulation : this compound may play a role in modulating inflammatory responses. Its effects on immune cells and cytokine production are areas of ongoing research.
Antimicrobial Properties
This compound exhibits antimicrobial activity, particularly against pathogens such as Helicobacter pylori. Research indicates that cholesteryl glucosides, including this compound, are integral to the membrane stability and pathogenicity of H. pylori. The absence of these glucosides can alter the morphology of the bacterium and increase its susceptibility to antibiotics .
Neuroprotective Effects
In neurodegenerative models, this compound has demonstrated protective effects on neuronal cells. Prolonged exposure to this compound in cell cultures has been shown to induce cell death in a dose-dependent manner; however, transient exposure can precondition cells against serum deprivation stress . This duality suggests potential therapeutic applications in neuroprotection.
Anti-inflammatory Activity
This compound's ability to modulate inflammatory pathways positions it as a candidate for anti-inflammatory therapies. Its impact on cytokine release and immune cell activation is under investigation, with promising results indicating a reduction in pro-inflammatory markers .
Case Studies and Research Findings
- Study on H. pylori :
- Neuroprotective Study :
Data Summary
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H58O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h10,21-22,24-33,36-39H,2,7-9,11-19H2,1,3-6H3/t21-,22+,24+,25+,26-,27+,28+,29-,30-,31+,32-,33-,34+,35-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZKAGYCKXYXKP-VPFCYKORSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H58O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001215713 | |
Record name | (3β,24S)-Stigmasta-5,25-dien-3-yl β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001215713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123621-00-1 | |
Record name | (3β,24S)-Stigmasta-5,25-dien-3-yl β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123621-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3β,24S)-Stigmasta-5,25-dien-3-yl β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001215713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.